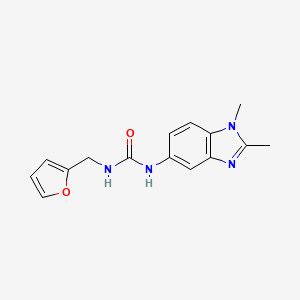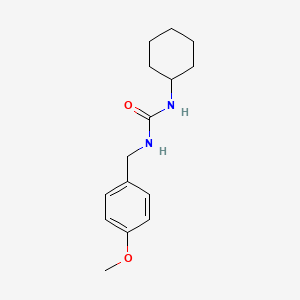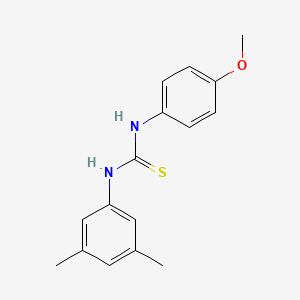
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide, also known as A-769662, is a small molecule compound that has been extensively studied for its potential therapeutic applications. A-769662 has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism, and has been investigated for its potential use in treating metabolic disorders such as type 2 diabetes and obesity.
作用機序
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide activates AMPK by binding to the allosteric site of the enzyme, which leads to conformational changes that increase its activity. AMPK activation by 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide leads to phosphorylation of downstream targets, including acetyl-CoA carboxylase (ACC) and 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGCR), which are involved in fatty acid synthesis and cholesterol synthesis, respectively. Inhibition of these enzymes leads to decreased fatty acid and cholesterol synthesis, which is beneficial for metabolic disorders.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide has been shown to have several biochemical and physiological effects, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. In animal studies, 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide has been shown to improve glucose tolerance, insulin sensitivity, and reduce body weight. 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
実験室実験の利点と制限
One advantage of using 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide in lab experiments is its specificity for AMPK activation. Unlike other compounds that activate AMPK, 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide does not activate other kinases, which reduces the risk of off-target effects. However, one limitation of using 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide. One potential area of research is investigating its potential use in treating other metabolic disorders, such as non-alcoholic fatty liver disease and cardiovascular disease. Another area of research is investigating its potential use in combination with other drugs for treating metabolic disorders. Additionally, further research is needed to understand the long-term effects of 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide on metabolic and physiological processes.
合成法
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves several chemical reactions, including nucleophilic substitution, Friedel-Crafts acylation, and reduction. The final product is obtained as a white powder with a purity of over 98%.
科学的研究の応用
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to activate AMPK in various cell types, including adipocytes, hepatocytes, and skeletal muscle cells. Activation of AMPK by 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, which are all important metabolic processes that are impaired in metabolic disorders such as type 2 diabetes and obesity.
特性
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-12(2)15-5-7-16(8-6-15)21-18(22)11-23-17-9-13(3)19(20)14(4)10-17/h5-10,12H,11H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOMKCNNQVWDOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(propan-2-yl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(tert-butyl)-2-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5722972.png)


![2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5723005.png)


![N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5723027.png)


![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5723054.png)
![methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate](/img/structure/B5723066.png)

methyl]amino}phenyl)acetamide](/img/structure/B5723074.png)
![6-chloro-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5723077.png)